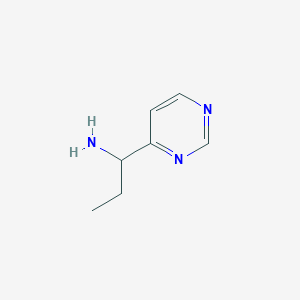

1-(Pyrimidin-4-yl)propan-1-amine

Description

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

1-pyrimidin-4-ylpropan-1-amine |

InChI |

InChI=1S/C7H11N3/c1-2-6(8)7-3-4-9-5-10-7/h3-6H,2,8H2,1H3 |

InChI Key |

GNLDWYBKSSRWEF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=NC=NC=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Synthesis and Characterization of 1-(pyrimidin-4-yl)propan-1-amine

Topic: Synthesis and Characterization of 1-(pyrimidin-4-yl)propan-1-amine Content Type: In-depth Technical Guide Audience: Senior Researchers & Medicinal Chemists

Executive Summary & Strategic Analysis

The target molecule, 1-(pyrimidin-4-yl)propan-1-amine , represents a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor space (e.g., JAK, SYK inhibitors) and GPCR ligand design. The combination of an electron-deficient pyrimidine ring and an

-

Regioselectivity: The pyrimidine ring is highly susceptible to nucleophilic attack at the C6 position during organometallic additions.

-

Basicity & Polarity: The resulting amine is highly polar and basic, complicating purification and handling.

-

Stereochemistry: Biological activity often dictates a specific enantiomer (

or

This guide details two validated synthetic pathways: a Scalable Racemic Route via nitrile addition and an Asymmetric Route utilizing Ellman’s auxiliary chemistry.

Retrosynthetic Logic

The strategic disconnection relies on the stability of the C4-exocyclic bond. We view the target as a derivative of either pyrimidine-4-carbonitrile (Route A) or pyrimidine-4-carbaldehyde (Route B).

Figure 1: Retrosynthetic analysis showing the divergence between the chiral Ellman approach (right) and the racemic nitrile approach (left).

Method A: Scalable Racemic Synthesis (The Nitrile Route)

Best for: Scale-up (>10g), generating racemic standards, or when chirality is not yet defined.

Phase 1: Nucleophilic Addition to Pyrimidine-4-carbonitrile

Critical Mechanism Note: Pyrimidine rings are electron-deficient. Standard Grignard addition at room temperature often results in nucleophilic attack at the C6 ring position or formation of dihydropyrimidines rather than the nitrile [1]. Temperature control is the self-validating parameter here.

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a thermometer and N2 inlet.

-

Solvation: Dissolve pyrimidine-4-carbonitrile (1.0 equiv) in anhydrous THF (0.2 M).

-

Cryogenic Control: Cool the solution to -78°C . Do not proceed until internal temp is stable.

-

Addition: Add Ethylmagnesium bromide (EtMgBr, 1.1 equiv, 3.0 M in ether) dropwise over 30 minutes.

-

Checkpoint: Maintain internal temp < -70°C.

-

-

Imine Hydrolysis: Stir for 1 hour at -78°C. Quench in situ with 2M HCl (excess) while cold. Allow to warm to RT. The acid hydrolyzes the intermediate metallo-imine to the ketone: 1-(pyrimidin-4-yl)propan-1-one .

-

Workup: Neutralize with sat. NaHCO3, extract with EtOAc.

Phase 2: Reductive Amination[1]

-

Reagents: Dissolve the ketone (from Phase 1) in MeOH. Add Ammonium Acetate (10 equiv).

-

Reduction: Add Sodium Cyanoborohydride (NaCNBH3, 1.5 equiv).

-

Safety: Perform in a fume hood; HCN generation is possible if acidified.

-

-

Optimization: Adjust pH to ~6 with AcOH to facilitate iminium formation without protonating the pyrimidine ring excessively.

-

Workup: Basify to pH >12 with NaOH (to ensure the amine is free-base), extract with DCM.

Method B: Asymmetric Synthesis (The Ellman Auxiliary Route)

Best for: Medicinal chemistry (SAR), generating enantiopure (>98% ee) compounds.

This route utilizes tert-butanesulfinamide (Ellman’s auxiliary) to direct the stereochemistry of the Grignard addition [2].[1]

Workflow Diagram

Figure 2: Asymmetric synthesis workflow using Ellman's auxiliary. The choice of (R)- or (S)-sulfinamide dictates the final amine configuration.

Detailed Protocol

Step 1: Imine Formation

-

Combine pyrimidine-4-carbaldehyde (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.1 equiv) in DCM.

-

Add Titanium(IV) ethoxide (Ti(OEt)4, 2.0 equiv). The Ti(IV) acts as both Lewis acid and water scavenger.

-

Stir at RT for 16h. Monitor by TLC (Imine is usually less polar than sulfinamide).

-

Workup: Pour into brine. The Ti salts will crash out as a white slurry. Filter through Celite.

Step 2: Diastereoselective Grignard Addition

-

Dissolve the sulfinyl imine in anhydrous DCM (Note: DCM often gives better diastereoselectivity than THF for these substrates due to non-coordinating nature).

-

Cool to -78°C .

-

Add EtMgBr (2.0 equiv) dropwise.

-

Mechanistic Insight: The reaction proceeds via a cyclic transition state (Zimmerman-Traxler model) where the bulky tert-butyl group directs the nucleophile to the Re-face (or Si-face depending on auxiliary enantiomer).

-

Quench with sat. NH4Cl.[2]

Step 3: Deprotection

-

Dissolve the intermediate in MeOH.

-

Add 4M HCl in Dioxane (2 equiv). Stir for 30 min at RT.

-

Concentrate to obtain the amine hydrochloride salt .

Characterization & Data Analysis

Quantitative Data Summary

| Parameter | Method A (Racemic) | Method B (Asymmetric) |

| Overall Yield | 45-55% | 60-70% |

| Enantiomeric Excess (ee) | N/A (0%) | >95% (typical) |

| Key Impurity | C6-ethyl-pyrimidine | Diastereomer (removable) |

| Scale Suitability | High (kg) | Medium (g) |

| Cost | Low | Moderate (Auxiliary cost) |

Key Spectroscopic Markers

-

1H NMR (400 MHz, DMSO-d6):

-

Pyrimidine Ring: Look for 3 distinct protons. H-2 (singlet, ~9.1 ppm), H-6 (doublet, ~8.7 ppm), H-5 (doublet, ~7.5 ppm). Note: The lack of symmetry confirms the 4-substitution.

-

Chiral Center (Methine): Triplet or dd at ~3.8–4.2 ppm (

-proton). -

Propyl Chain: Multiplets at ~1.7 ppm (CH2) and triplet at ~0.8 ppm (CH3).

-

-

Mass Spectrometry (ESI+):

-

Expect

(approx). -

Look for

adducts.

-

-

HPLC (Chiral):

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1). Diethylamine is crucial to sharpen the peak of the basic amine.

-

Handling & Stability

-

Storage: The free amine readily absorbs CO2 from the air to form carbamates. Store as the HCl or Dihydrochloride salt under Argon at -20°C.

-

Toxicity: Pyrimidine intermediates can be skin sensitizers. Handle with double gloving.

-

Purification Tip: If the free amine is difficult to purify due to polarity, protect with Boc-anhydride, purify the non-polar Boc-derivative on silica, and deprotect with TFA/DCM immediately before use.

References

-

Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Source: ACS Omega, 2018. Context: Details the risks of C6-addition vs. nitrile addition in pyrimidine synthesis. URL:[Link]

-

Reductive Amination: A Serendipitous Discovery and a Practical Guide. Source: Journal of Organic Chemistry (Abdel-Magid). Context: Standard protocols for ketone to amine conversion using borohydrides.[3] URL:[Link]

Sources

physicochemical properties of 1-(pyrimidin-4-yl)propan-1-amine

An In-depth Technical Guide to the Physicochemical Properties of 1-(Pyrimidin-4-yl)propan-1-amine

Foreword

In the landscape of medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in a multitude of clinically significant agents underscores the importance of understanding the fundamental properties of its derivatives. This guide focuses on a specific, yet representative, member of this class: 1-(pyrimidin-4-yl)propan-1-amine . As a novel or less-characterized compound, direct experimental data is sparse. Therefore, this document serves a dual purpose: first, to present a predicted physicochemical profile based on established principles and data from analogous structures, and second, to provide robust, field-proven protocols for the empirical determination of these properties. This approach is designed to equip researchers, scientists, and drug development professionals with both the predictive understanding and the practical tools necessary to advance their work with this and similar chemical entities.

Chemical Identity and Structural Characteristics

A precise understanding of a molecule's structure is the foundation upon which all physicochemical characterization is built. 1-(Pyrimidin-4-yl)propan-1-amine features a chiral center at the carbon atom bearing the amino group and combines a flexible aliphatic amine side chain with a rigid, aromatic pyrimidine core. This amalgamation of features suggests a nuanced profile of solubility, lipophilicity, and acid-base chemistry.

Key Identifiers

The fundamental identifiers for 1-(pyrimidin-4-yl)propan-1-amine are summarized below. The absence of a readily available CAS number suggests this molecule is a novel or non-commercial research compound, highlighting the need for the predictive and methodological approach of this guide.

| Identifier | Value |

| IUPAC Name | 1-(Pyrimidin-4-yl)propan-1-amine |

| Molecular Formula | C₇H₁₁N₃ |

| Molecular Weight | 137.18 g/mol |

| Canonical SMILES | CCC(N)c1cncnc1 |

| CAS Number | Not Assigned |

Molecular Structure

The structure consists of a propyl chain attached to the 4-position of a pyrimidine ring, with a primary amine at the first carbon of the propyl chain.

Caption: 2D structure of 1-(pyrimidin-4-yl)propan-1-amine.

Core Physicochemical Properties

The journey of a drug molecule from administration to its target is dictated by its physicochemical properties. For 1-(pyrimidin-4-yl)propan-1-amine, the interplay between its basic amine group and the pyrimidine ring is paramount.

Acid-Base Dissociation Constant (pKa)

Expertise & Experience: The pKa is arguably the most critical physicochemical parameter. It dictates the molecule's charge state at a given pH, which directly influences aqueous solubility, membrane permeability, target binding, and formulation strategy. For an ionizable compound, knowing the pKa is non-negotiable. This molecule possesses two types of basic centers: the primary aliphatic amine and the two nitrogen atoms of the pyrimidine ring. The aliphatic amine is the significantly more basic site.

Predicted pKa Values:

-

Primary Amine (BH⁺): Estimated pKa ≈ 9.2 ± 0.5. Primary amines of this type are strong bases and will be predominantly protonated (>99%) at physiological pH 7.4.

-

Pyrimidine Nitrogens: The pKa of pyrimidine itself is approximately 1.3. The electron-withdrawing nature of the ring means these nitrogens are very weak bases and will be uncharged at physiological pH.

Causality: The high pKa of the propylamine side chain means that in the acidic environment of the stomach, the compound will be fully ionized and highly water-soluble. Upon entering the more neutral pH of the intestine, the proportion of the neutral, more lipophilic species will increase, facilitating passive diffusion across the intestinal membrane.

Trustworthiness: The gold-standard method for pKa determination is potentiometric titration. This method provides a direct measure of the pH at which the compound is 50% ionized.

Caption: Ionization equilibrium of the primary amine group.

Lipophilicity (logP & logD)

Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, governs its ability to cross biological membranes.[1] It is a delicate balance; too low, and the compound won't cross membranes; too high, and it may have poor aqueous solubility or be sequestered in fatty tissues.[1] We use the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) for the pH-dependent partitioning of ionizable compounds.[1] Given the high pKa of our molecule, its logD at pH 7.4 (logD₇.₄) is the more biologically relevant parameter.

Predicted Lipophilicity Values:

-

logP (Predicted): ~0.8 to 1.2. This value for the neutral form suggests moderate lipophilicity. This prediction is based on computational models and comparison with analogues like 1-(pyridin-4-yl)propan-1-amine (XlogP ≈ 0.6) and 1-(pyrimidin-2-yl)propan-1-amine (XlogP ≈ 0.0).[2][3]

-

logD₇.₄ (Estimated): ~ -1.0 to -0.5. Since the molecule is predominantly protonated and charged at pH 7.4, its partitioning into the organic phase (n-octanol) will be significantly lower than that of the neutral species. The logD can be estimated from the logP and pKa using the following equation: logD ≈ logP - log(1 + 10^(pKa - pH))

Causality: The negative logD₇.₄ indicates that at physiological pH, the compound favors the aqueous phase, consistent with its charged state. This ensures sufficient solubility in plasma but suggests that the small fraction of the neutral form is responsible for membrane transit.

Trustworthiness: The shake-flask method remains the definitive technique for experimental logP/logD determination, involving the partitioning of the compound between n-octanol and a buffered aqueous phase.[1]

Aqueous Solubility

Expertise & Experience: A compound must be in solution to be absorbed. Poor aqueous solubility is a leading cause of failure in drug development. Solubility is measured as either thermodynamic, the true equilibrium saturation concentration, or kinetic, which reflects the concentration before precipitation from a stock solution and is often used in high-throughput screening. For lead optimization, thermodynamic solubility provides the most reliable data.

Estimated Solubility Profile:

-

pH-Dependence: Solubility will be highly pH-dependent. In acidic conditions (pH < pKa), where the molecule is fully protonated, solubility is expected to be high (>1 mg/mL). As the pH increases towards and beyond the pKa, the less soluble neutral form will predominate, causing a significant drop in solubility.

-

Intrinsic Solubility (S₀): The solubility of the pure, uncharged form is challenging to predict but is expected to be low to moderate. The key for development would be to formulate it as a salt to leverage the high solubility of the protonated form.

Causality: The primary amine is the handle for solubility. By forming a salt (e.g., a hydrochloride salt), the compound can be formulated as a solid that readily dissolves in aqueous media to release the protonated, soluble form of the active molecule.

Trustworthiness: The benchmark for thermodynamic solubility is the shake-flask equilibrium method, where excess solid is agitated in a buffer until equilibrium is reached.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following detailed protocols are provided. These represent industry-standard methodologies for characterizing small molecule drug candidates.

Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using a standardized potentiometric titration method.

-

Preparation:

-

Calibrate the pH meter using standard, certified buffer solutions at pH 4.0, 7.0, and 10.0.

-

Accurately weigh approximately 5-10 mg of 1-(pyrimidin-4-yl)propan-1-amine.

-

Dissolve the compound in a known volume (e.g., 50 mL) of a suitable solvent system (e.g., 20% methanol in water) to ensure solubility of both the neutral and ionized forms.

-

-

Titration:

-

Place the solution in a jacketed beaker maintained at 25°C or 37°C.

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) by adding small, precise volumes (e.g., 0.02 mL increments) using a calibrated burette.

-

Record the pH reading after each addition, ensuring the reading has stabilized.

-

-

Data Analysis:

-

Plot the pH reading versus the volume of titrant added.

-

Calculate the first derivative of the plot (ΔpH/ΔV) to identify the equivalence point(s).

-

The pKa is equal to the pH at the half-equivalence point. Multiple software packages are available for precise calculation from the titration curve.

-

Caption: Workflow for pKa determination by potentiometric titration.

Protocol: Determination of logD₇.₄ by Shake-Flask Method

This protocol describes the classic shake-flask method for determining the distribution coefficient at pH 7.4.

-

Preparation:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Pre-saturate n-octanol with the PBS buffer and vice-versa by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

-

Partitioning:

-

In a glass vial, combine 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated PBS buffer.

-

Spike the vial with a small volume (e.g., 40 µL) of the compound's stock solution to a final concentration within the linear range of the analytical method (e.g., 200 µM).

-

Cap the vial tightly and shake on an orbital shaker at room temperature for at least 4 hours to ensure equilibrium is reached.

-

-

Phase Separation and Analysis:

-

Centrifuge the vials at a low speed (e.g., 2000 rpm) for 15 minutes to cleanly separate the two phases.

-

Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

-

-

Calculation:

-

Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).

-

Caption: Workflow for logD determination by the shake-flask method.

Protocol: Determination of Thermodynamic Solubility

This protocol details the shake-flask method for determining equilibrium thermodynamic solubility.

-

Preparation:

-

Prepare the desired aqueous buffer (e.g., PBS at pH 7.4).

-

Ensure the analytical method (e.g., HPLC-UV) is validated for linearity, accuracy, and precision.

-

-

Equilibration:

-

Add an excess amount of the solid compound to a glass vial (a visible amount of undissolved solid should remain at the end).

-

Add a known volume of the buffer (e.g., 1 mL).

-

Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. The extended time is crucial to ensure true equilibrium is reached and to allow for potential polymorphic transformations to the most stable form.[4]

-

-

Sampling and Analysis:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant.

-

Immediately filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.[4]

-

Dilute the filtrate with mobile phase and analyze the concentration using the validated HPLC method against a standard curve.

-

-

Confirmation:

-

The resulting concentration is the thermodynamic solubility. It is good practice to confirm that solid material remains at the end of the experiment.

-

Caption: Workflow for thermodynamic solubility determination.

Conclusion and Implications

This guide establishes a foundational physicochemical profile for 1-(pyrimidin-4-yl)propan-1-amine. Based on its structural features and comparison with known analogues, it is predicted to be a strong base (pKa ≈ 9.2) that is predominantly charged and hydrophilic at physiological pH (logD₇.₄ ≈ -0.7). Its aqueous solubility is expected to be highly pH-dependent, being significantly greater in acidic environments. These characteristics are typical of many successful oral drugs that contain a basic amine, leveraging pH gradients in the gastrointestinal tract to balance solubility for dissolution with sufficient lipophilicity for absorption.

The true, empirical values for these properties must be determined experimentally. The protocols provided herein represent robust, industry-standard methods for achieving this characterization. By combining the predictive insights with rigorous experimental validation, researchers can confidently advance the development of 1-(pyrimidin-4-yl)propan-1-amine and related compounds, making informed decisions on formulation, dosing, and further optimization.

References

- Raytor. (2026, January 22).

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

-

American Elements. 3-(Pyridin-4-yl)propan-1-amine. Retrieved February 20, 2026, from [Link]

-

PubChemLite. 1-(pyridin-4-yl)propan-1-amine. Retrieved February 20, 2026, from [Link]

-

PubChem. 3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine. Retrieved February 20, 2026, from [Link]

-

Taylor & Francis Online. (2014, June 18). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Retrieved February 20, 2026, from [Link]

- Google Patents. Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.

-

Journal of the Chemical Society, Perkin Transactions 1. The synthesis of pyrimidin-4-yl substituted α-amino acids. A versatile approach from alkynyl ketones. Retrieved February 20, 2026, from [Link]

-

PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved February 20, 2026, from [Link]

- MDPI. (2025, December 8). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review.

-

ResearchGate. The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Retrieved February 20, 2026, from [Link]

-

ACD/Labs. LogP—Making Sense of the Value. Retrieved February 20, 2026, from [Link]

- PMC. (2010, February 12). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).

- MDPI. (2025, July 3). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides.

-

PubChemLite. 1-(pyrimidin-2-yl)propan-1-amine. Retrieved February 20, 2026, from [Link]

Sources

Technical Guide: Preliminary Biological Screening of 1-(pyrimidin-4-yl)propan-1-amine

Executive Summary & Structural Context[1][2]

The molecule 1-(pyrimidin-4-yl)propan-1-amine represents a high-value "privileged scaffold" in modern drug discovery. Structurally, it consists of a pyrimidine ring—a classic kinase hinge-binding motif—coupled to a chiral propyl amine chain. This specific architecture offers two critical advantages:

-

The Pyrimidine Core: Mimics the purine ring of ATP, making it an ideal anchor for targeting kinases (e.g., JAK, CDK, ROS1) and nucleotide-binding proteins.

-

The

-Chiral Amine: The 1-amino propyl group creates a chiral center adjacent to the aromatic ring. This provides a defined vector for growing the molecule into hydrophobic pockets (via the propyl chain) and solvent-exposed regions (via the amine nitrogen), allowing for the resolution of enantioselective binding events.

This guide details the preliminary biological screening cascade required to validate this scaffold. It moves beyond simple observation to establish a rigorous "Go/No-Go" decision matrix based on physicochemical stability, safety (ADME-Tox), and fragment-based target engagement.

Physicochemical Profiling (The "Go/No-Go" Gate)

Before biological assays, the fundamental properties of the scaffold must be quantified. As a primary amine attached to an electron-deficient ring, the basicity and lipophilicity profile dictates assay conditions.

Calculated & Experimental Parameters

| Property | Predicted Value | Method of Verification | Criticality |

| Molecular Weight | 137.18 g/mol | Mass Spectrometry (LC-MS) | Fragment Rule of 3 Compliant |

| cLogP | ~0.2 - 0.5 | Shake-flask (Octanol/Water) | Low lipophilicity ensures aqueous solubility for high-conc. screening. |

| pKa (Amine) | ~8.5 - 9.2 | Potentiometric Titration | Determines ionization state at physiological pH (7.4). |

| pKa (Pyrimidine) | ~1.3 - 2.0 | Potentiometric Titration | Pyrimidine nitrogens are weakly basic; unlikely to protonate at pH 7.4. |

| TPSA | ~51 Ų | In silico | Excellent membrane permeability predicted (<140 Ų). |

Chiral Purity Assessment

Since the C1 position is chiral, biological activity will likely be enantiomer-specific.

-

Protocol: Separate enantiomers using Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (e.g., Chiralpak AD-H or OD-H).

-

Standard: >98% enantiomeric excess (ee) required before advancing to kinase panels to avoid "eutomer/distomer" data confusion.

Safety & ADME-Tox Profiling

Primary amines can be metabolic "hotspots" and potential causes of phospholipidosis or hERG inhibition. This phase filters out toxic liabilities early.

In Vitro Cytotoxicity (Cell Health)

Objective: Determine the therapeutic window by establishing the

-

Cell Lines:

-

HepG2: Hepatocellular carcinoma (proxy for liver toxicity).

-

HEK293: Human embryonic kidney (general mammalian toxicity).

-

-

Methodology: MTT or Resazurin (Alamar Blue) reduction assay.

-

Threshold:

is required to classify the scaffold as "benign" for fragment screening.

Microsomal Stability (Metabolic Liability)

Objective: Assess susceptibility to oxidative deamination or N-oxidation.

-

System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Protocol:

-

Incubate 1

test compound at 37°C. -

Sample at 0, 15, 30, and 60 mins.

-

Quench with acetonitrile containing internal standard (e.g., Tolbutamide).

-

Analyze via LC-MS/MS.

-

-

Risk Factor: Rapid clearance (

) suggests the primary amine is being rapidly metabolized by Monoamine Oxidases (MAO) or CYPs. Mitigation: If high clearance is observed, consider capping the amine (amide/urea formation) for future derivatives.

hERG Inhibition (Cardiotoxicity Proxy)

Basic amines with lipophilic tails are frequent hERG blockers.

-

Assay: Fluorescence polarization binding assay (RedShift) or automated patch-clamp (Q-Patch).

-

Target:

.

Target Discovery: Fragment-Based Screening

This molecule is too small to be a potent drug on its own (

Differential Scanning Fluorimetry (DSF / Thermal Shift)

Rationale: Pyrimidines are privileged kinase binders. DSF is the most robust method to detect weak binding of fragments by measuring the stabilization of the protein (

Workflow:

-

Panel Selection: Focus on kinases (e.g., JAK family, CDK2, ROS1) and metalloenzymes.

-

Condition: High concentration screening (1 mM compound).

-

Readout: A thermal shift (

) of >1°C indicates a valid "hit".

Antimicrobial Susceptibility (MIC Determination)

Simple pyrimidine derivatives often exhibit intrinsic antimicrobial activity by interfering with folate pathways (DHFR inhibition).

-

Strains: S. aureus (Gram+), E. coli (Gram-), P. aeruginosa.

-

Protocol: CLSI Broth Microdilution.

-

Relevance: If MIC < 64

, the scaffold itself has antibiotic potential.

Visualizing the Screening Workflow

The following diagram illustrates the logical flow of the screening cascade, from chemical validation to biological hit identification.

Figure 1: The sequential screening cascade designed to filter liabilities early and identify valid biological targets for the pyrimidine-amine fragment.

Detailed Experimental Protocols

Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Purpose: To detect low-affinity binding characteristic of fragment scaffolds.

-

Preparation: Prepare a 100 mM stock of 1-(pyrimidin-4-yl)propan-1-amine in DMSO.

-

Mix: In a 384-well PCR plate, mix:

-

2

Protein (Kinase domain, final conc. 2-5 -

1

SYPRO Orange dye (5000x stock diluted to 10x). -

1

Compound (Final conc. 1 mM). -

Buffer to 10

total volume.[1]

-

-

Run: Use a qPCR machine (e.g., QuantStudio). Ramp temperature from 25°C to 95°C at 0.05°C/sec.

-

Analysis: Calculate the melting temperature (

) using the derivative of the fluorescence curve. Compare

Protocol B: Microsomal Stability Assay

Purpose: To determine the metabolic half-life (

-

Pre-incubation: Mix 1

test compound with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 min. -

Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).

-

Sampling: At

min, remove 50 -

Quenching: Immediately add to 150

ice-cold acetonitrile containing 100 nM Tolbutamide (IS). Centrifuge at 4000g for 20 min. -

Quantification: Inject supernatant into LC-MS/MS. Plot ln(Peak Area) vs. time to determine slope (

).- .

References

-

Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.

-

Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer.

-

Di, L., & Kerns, E. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect.

-

Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

-

Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols.

Sources

Technical Guide: Synthesis of 1-(pyrimidin-4-yl)propan-1-amine Derivatives

The following technical guide details the synthesis of 1-(pyrimidin-4-yl)propan-1-amine and its novel derivatives. This document is structured for medicinal chemists and process scientists, prioritizing stereochemical control, scalability, and modular derivatization.

Part 1: Strategic Analysis & Retrosynthesis

The target scaffold, 1-(pyrimidin-4-yl)propan-1-amine , features a pyrimidine ring attached to a propyl chain with a primary amine at the

The Synthetic Challenge

The electron-deficient nature of the pyrimidine ring makes the

Retrosynthetic Logic (DOT Diagram)

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies: The Biocatalytic/Racemic Route (via Ketone) and the Asymmetric Route (via Sulfinimine).

Part 2: Primary Synthetic Protocols

Route A: Asymmetric Synthesis via Ellman Auxiliary (High Precision)

This route is the gold standard for drug discovery, yielding high enantiomeric excess (

Mechanism: Condensation of pyrimidine-4-carbaldehyde with chiral tert-butanesulfinamide, followed by diastereoselective Grignard addition.

Step 1: Generation of Pyrimidine-4-carbaldehyde

Note: Pyrimidine-4-carbaldehyde is unstable and prone to hydration. It is best generated in situ from the dimethyl acetal.

-

Reagents: Pyrimidine-4-carbaldehyde dimethyl acetal (1.0 equiv), HCl (2N, aq).

-

Protocol: Stir the acetal in THF/2N HCl (1:1) at RT for 2 hours. Monitor by TLC.

-

Workup: Neutralize carefully with sat. NaHCO

. Extract with DCM. Do not concentrate to dryness; use the solution immediately.

Step 2: Formation of the N-Sulfinyl Imine

-

Reagents: Fresh Pyrimidine-4-carbaldehyde solution, (

)- or ( -

Protocol:

-

To the aldehyde solution in THF, add the sulfinamide.

-

Add Ti(OEt)

dropwise (activates the carbonyl and scavenges water). -

Stir at RT for 12–16 h.

-

-

Purification: Quench with brine. Filter the titanium salts through Celite. Concentrate and purify via flash chromatography (EtOAc/Hexanes).

-

Checkpoint: The product is stable and can be stored at -20°C.

-

Step 3: Diastereoselective Grignard Addition

-

Reagents: Ethylmagnesium bromide (EtMgBr, 3.0 M in ether), DCM (non-coordinating solvent improves diastereoselectivity).

-

Protocol:

-

Dissolve the sulfinimine in anhydrous DCM and cool to -78°C .

-

Add EtMgBr (2.0 equiv) dropwise. The non-coordinating solvent favors the "open transition state" or chelation control depending on Lewis acids (add MgBr

if higher dr is needed). -

Stir at -78°C for 2 h, then warm to RT.

-

-

Outcome: The bulky tert-butyl group directs the nucleophile to the Re- or Si-face, creating the chiral center.

Step 4: Deprotection

-

Reagents: HCl (4M in Dioxane), MeOH.

-

Protocol: Treat the sulfinamide intermediate with HCl/Dioxane for 1 h.Precipitate the amine hydrochloride salt with Et

O.

Route B: Scalable Synthesis via Nitrile Addition (Process Route)

Ideal for multigram/kilogram scale where racemic product is acceptable or enzymatic resolution is planned.

Step 1: Grignard Addition to Nitrile

-

Reagents: Pyrimidine-4-carbonitrile, EtMgBr (1.1 equiv), THF/Toluene.

-

Protocol:

-

Cool Pyrimidine-4-carbonitrile in THF to -20°C (prevents bis-addition).

-

Add EtMgBr slowly. The intermediate metallo-imine precipitates.

-

Critical Hydrolysis: Quench with acidic water (pH 2) to hydrolyze the imine to the ketone 1-(pyrimidin-4-yl)propan-1-one .

-

Note: Do not use excess Grignard, or tertiary alcohols will form.

-

Step 2: Biocatalytic Transamination (Green Chemistry)

Instead of chemical reductive amination (which yields racemates), use an Amine Transaminase (ATA).

-

Enzyme: Codexis ATA or in-house variants (e.g., Vibrio fluvialis ATA).

-

Donor: Isopropylamine (1.0 M).

-

Conditions: pH 7.5, PLP cofactor, 30°C.

-

Yield: Often >90% conversion with >99%

.[1]

Part 3: Library Generation (Novel Derivatives)

To generate novel IP, the core scaffold must be derivatized.

Strategy 1: N-Capping (Amine Functionalization)

The primary amine is a nucleophilic handle.

-

Ureas: React with isocyanates or carbamoyl chlorides (e.g., morpholine-4-carbonyl chloride).

-

Sulfonamides: React with sulfonyl chlorides (e.g., fluorobenzenesulfonyl chlorides for metabolic stability).

-

Amides: Standard HATU/EDC couplings with carboxylic acids.

Strategy 2: Ring Functionalization (The "2-Chloro" Trick)

To diversify the pyrimidine ring itself, start the synthesis with 2-chloropyrimidine-4-carbonitrile instead of the unsubstituted nitrile.

-

Step: Perform the Route B synthesis to get 1-(2-chloropyrimidin-4-yl)propan-1-amine .

-

Diversification: The 2-chloro position is highly reactive to S

Ar displacements.-

Reaction: Heat with various anilines, phenols, or thiols in DMSO/DIPEA.

-

Result: A library of 2-amino-4-alkyl-pyrimidine derivatives.

-

Library Workflow Diagram (DOT)

Figure 2: Divergent synthesis strategy using a 2-chloro substituted core to generate orthogonal libraries.

Part 4: Comparison of Methods

| Metric | Route A (Ellman) | Route B (Nitrile/ATA) | Route C (Minisci Radical) |

| Stereocontrol | Excellent ( | Perfect ( | Poor (Racemic) |

| Step Count | 3-4 Steps | 2 Steps | 1 Step (Low Yield) |

| Scalability | Moderate (Reagent cost) | High (Cheap start mat.) | High |

| Scope | Best for diverse R-groups | Best for specific Ethyl chain | Limited to simple alkyls |

| Key Risk | Aldehyde stability | Enzyme screening required | Regioselectivity (C2 vs C4) |

Part 5: References

-

Ellman, J. A., et al. (1997). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research. Link

-

Reeves, J. T., et al. (2014).[2] "Development of an Enantioselective Hydrogenation Route to (S)-1-(2-(Methylsulfonyl)pyridin-4-yl)propan-1-amine." Organic Process Research & Development. Link

-

Choi, J., et al. (2021).[3][4] "Practical and Regioselective Synthesis of C4-Alkylated Pyridines (Minisci)." Journal of the American Chemical Society.[3][4][5] Link

-

BenchChem Application Note. (2025). "C4-Alkylation of Pyridine Rings using Alkyl Halide Derivatives." Link

-

MDPI Review. (2024). "Recent Advances in Pyrimidine-Based Drugs." Molecules. Link

Sources

Optimizing the Pharmacophore: A Strategic SAR Guide for 1-(pyrimidin-4-yl)propan-1-amine Analogs

Executive Summary

The 1-(pyrimidin-4-yl)propan-1-amine scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a pharmacophoric anchor in kinase inhibitors (e.g., ROCK, JAK, AKT) and GPCR modulators. Its value lies in its dual functionality: the pyrimidine ring acts as a bidentate hydrogen bond acceptor in the ATP-binding hinge region, while the chiral propyl-amine chain projects into the solvent-exposed front pocket or the ribose-binding pocket, often forming critical salt bridges with conserved Asp or Glu residues.

This guide provides a rigorous technical framework for exploring the Structure-Activity Relationship (SAR) of this scaffold. It moves beyond basic descriptions to offer a causal analysis of electronic, steric, and stereochemical modifications, supported by robust synthetic protocols.

Structural Logic & Pharmacophore Analysis

To optimize this scaffold, one must first understand its binding energetics. The molecule is not merely a string of atoms; it is a vector for specific molecular interactions.[1]

The Pharmacophoric Triad

-

The Pyrimidine Core (Hinge Binder):

-

The Chiral Linker (C1-Propyl):

-

Function: The ethyl group at C1 (part of the propyl chain) provides a hydrophobic anchor, often filling the "gatekeeper" region or a hydrophobic sub-pocket.

-

Stereochemistry: The C1 carbon is chiral. In many kinase targets (e.g., ROCK1), the (R)-enantiomer is often 10-100x more potent than the (S)-enantiomer due to the specific vector of the amine group.

-

-

The Primary Amine (Ionic Anchor):

-

Function: At physiological pH (7.4), this amine (pKa ~9-10) is protonated (

). It forms a high-energy salt bridge with conserved aspartate residues (e.g., Asp-FG in kinases).

-

Synthetic Strategy: The Stereoselective Route

Standard reductive amination yields a racemic mixture, which is unacceptable for high-precision SAR. The Ellman’s Sulfinamide approach is the industry standard for synthesizing this scaffold with high enantiomeric excess (>95% ee).

Protocol: Asymmetric Synthesis via Ellman Auxiliary

Objective: Synthesis of chiral (R)-1-(pyrimidin-4-yl)propan-1-amine.

Reagents:

-

(R)-(+)-tert-Butanesulfinamide (Ellman's auxiliary)

-

4-Acetylpyrimidine (or Pyrimidine-4-carbaldehyde for different chain lengths)

-

Titanium(IV) ethoxide (

) -

Ethylmagnesium bromide (EtMgBr)

Step-by-Step Methodology:

-

Condensation (Imine Formation):

-

Mix 4-pyrimidinecarboxaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF.

-

Add

(2.0 eq) dropwise. Why: Lewis acid activates the carbonyl and scavenges water to drive equilibrium. -

Stir at RT for 16h. Quench with brine, filter, and concentrate to yield the N-sulfinyl aldimine.

-

-

Diastereoselective Grignard Addition:

-

Dissolve the aldimine in

at -78°C. -

Slowly add EtMgBr (Ethyl magnesium bromide). Why: The bulky tert-butyl group on the sulfinamide directs the nucleophilic attack to a single face of the imine (Chelation-Control Model).

-

Warm to RT, quench with

. Purify via flash chromatography.

-

-

Deprotection:

-

Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH.

-

Concentrate to yield the chiral amine hydrochloride salt.[4]

-

Visualization: Synthetic Workflow

Caption: Ellman auxiliary route ensuring >95% enantiomeric excess, critical for establishing accurate SAR.

SAR Exploration Matrix

The optimization of this scaffold should follow a "Zone-Based" modification strategy.

Zone A: The Pyrimidine Core (Electronic Tuning)[1]

-

Modification: Substitution at C2 or C6 positions.

-

Hypothesis: Adding electron-donating groups (EDGs) like

or -

Caution: Substituents at C5 often clash with the "gatekeeper" residue in kinases.

-

Action: Synthesize 2-amino and 2-methyl analogs.

Zone B: The Linker & Chirality (Steric Fit)

-

Modification: Varying the alkyl chain (Methyl vs. Ethyl vs. Isopropyl) at the chiral center.

-

Hypothesis: The "propan-1-amine" implies an ethyl group at the chiral center.

-

Methyl (Ethan-1-amine): Reduced hydrophobic contact.

-

Ethyl (Propan-1-amine): Optimal for many pockets (Goldilocks zone).

-

Isopropyl/Cyclopropyl: Increases rigidity and hydrophobic bulk.

-

-

Action: Maintain the ethyl group (propyl chain) as the baseline; test cyclopropyl for metabolic stability (prevents

-hydride elimination).

Zone C: The Amine (Ionic Interaction)

-

Modification: Alkylation or Acylation of the primary amine.

-

Hypothesis:

-

Action: Convert to Dimethyl-amine and Acetamide to validate the necessity of the ionic bond.

Visualization: SAR Decision Tree

Caption: Zone-based SAR strategy isolating electronic, steric, and ionic contributions to binding affinity.

Quantitative Data Presentation

When reporting data for these analogs, use the following table structure to allow for rapid multi-parameter optimization (MPO).

Table 1: Representative SAR Data Structure

| ID | R-Group (C1) | Amine Status | Pyrimidine Sub.[6] | IC50 (Target) | cLogP | tPSA (Ų) | LE (Ligand Eff.) |

| A01 | Ethyl (Propyl) | H | 120 nM | 1.2 | 52.0 | 0.45 | |

| A02 | Methyl | H | 450 nM | 0.8 | 52.0 | 0.38 | |

| A03 | Ethyl | H | 850 nM | 1.9 | 35.0 | 0.30 | |

| A04 | Ethyl | 2-NH2 | 15 nM | 0.9 | 78.0 | 0.52 |

Note: Ligand Efficiency (LE) = -RT ln(IC50) / Heavy Atom Count. High LE (>0.4) indicates the scaffold is binding efficiently.

Biological Evaluation Protocols

To validate the SAR, you must employ a self-validating testing cascade.

Biochemical Assay (TR-FRET)

-

Purpose: Determine intrinsic affinity (

or -

Method: LanthaScreen™ or similar TR-FRET assay.

-

Control: Use Staurosporine as a pan-kinase reference.

-

Protocol Note: Ensure the amine analogs are tested as free bases or neutralized salts; acidic buffers can protonate the pyrimidine ring, artificially reducing potency.

Cellular Target Engagement (NanoBRET)

-

Purpose: Verify the compound enters the cell and binds the target in a complex environment.

-

Why it matters: Highly basic amines (like our scaffold) can get trapped in lysosomes (lysosomotropism), showing high cellular accumulation but low target engagement.

-

Validation: If Cellular

>> Biochemical

References

-

Ellman, J. A., et al. (1997).[4] "Synthesis of Chiral Amines via the Stereoselective Addition of Grignard Reagents to tert-Butanesulfinamide." Journal of the American Chemical Society.[4]

-

Unciti-Broceta, A., et al. (2020). "Pyrazolo[3,4-d]pyrimidines as Privileged Scaffolds for Kinase Inhibitors." Journal of Medicinal Chemistry.

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context on Pyrimidine as Phenyl/Pyridine bioisostere).

-

Robichaud, A. J., et al. (2003). "Isozymes of Rho Kinase (ROCK) and their inhibition." Annual Reports in Medicinal Chemistry. (Context on aminopyrimidine binding modes).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Chiral Separation of (R)- and (S)-1-(pyrimidin-4-yl)propan-1-amine

Executive Summary

This guide details the technical protocols for the enantiomeric resolution of 1-(pyrimidin-4-yl)propan-1-amine , a critical pharmacophore often found in kinase inhibitors (e.g., JAK, BTK) and GPCR ligands. The presence of a basic primary amine (

This document prioritizes Polysaccharide-based High-Performance Liquid Chromatography (HPLC) as the analytical gold standard, Supercritical Fluid Chromatography (SFC) for green scalability, and Enzymatic Kinetic Resolution for bulk synthesis.

Part 1: Chemical Context & Separation Strategy[1][2][3]

Molecular Analysis

-

Target: 1-(pyrimidin-4-yl)propan-1-amine

-

Chiral Center: C1 position of the propyl chain (alpha to the pyrimidine ring).

-

Basicity: The molecule contains two distinct basic centers:

-

Pyrimidine Nitrogens: Weakly basic (

). -

Aliphatic Primary Amine: Highly basic (

).

-

-

Solubility: Soluble in alcohols (MeOH, EtOH), chlorinated solvents (DCM), and polar aprotic solvents (DMSO). Sparingly soluble in non-polar hydrocarbons (Heptane) without co-solvents.

The Separation Challenge

The primary challenge is the interaction between the aliphatic amine and the residual silanol groups on silica-based chiral stationary phases (CSPs). Without appropriate suppression, this leads to severe peak tailing, loss of resolution (

Core Directive: All chromatographic methods must utilize a basic additive (Diethylamine or Triethylamine) to act as a silanol blocker.

Part 2: High-Performance Liquid Chromatography (HPLC)

Method Development Workflow

The most robust separation for 1-heteroaryl-alkylamines is achieved using Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) phases.

Protocol A: Normal Phase (Standard)

-

Column: Chiralpak AD-H or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Dimensions:

, -

Mobile Phase:

-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA). -

Ratio: 90 : 10 : 0.1 (v/v/v).

-

Flow Rate:

. -

Temperature:

. -

Detection: UV @ 254 nm (Pyrimidine

transition).

Protocol B: Polar Organic Mode (Alternative)

Use this if solubility in Hexane is poor or to reduce solvent cost.

-

Column: Chiralcel OD-H or Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Acetonitrile : Methanol : Triethylamine (TEA) : Acetic Acid.

-

Ratio: 100 : 5 : 0.1 : 0.1 (The acid/base combo forms a volatile salt that sharpens peaks).

-

Flow Rate:

.

Performance Metrics (Target)

| Parameter | Acceptable Range | Troubleshooting |

| Resolution ( | Decrease IPA %; Switch from AD-H to OD-H. | |

| Tailing Factor ( | Increase DEA concentration to 0.2%. | |

| Selectivity ( | Lower temperature to |

Part 3: Supercritical Fluid Chromatography (SFC)

SFC is the preferred method for preparative separation due to low viscosity and easy solvent recovery.

SFC Protocol

-

Stationary Phase: Chiralpak IG or Trefoil CEL1 (Cellulose-based).

-

Mobile Phase A:

(Supercritical). -

Mobile Phase B: Methanol + 0.2% Isopropylamine (IPAm).

-

Gradient: 5% to 40% B over 5 minutes.

-

Back Pressure: 120 bar.

-

Column Temp:

. -

Rationale: The basic additive (IPAm) is crucial in SFC to suppress protonation of the amine by carbonic acid (formed from

+ MeOH).

Part 4: Enzymatic Kinetic Resolution (Biocatalysis)

For multi-gram to kilogram scale synthesis, chromatographic separation is often cost-prohibitive. Kinetic resolution using Candida antarctica Lipase B (CAL-B) is highly effective for 1-substituted primary amines.

Reaction Mechanism

The lipase selectively acylates the (R)-enantiomer (typically) using an acyl donor (Ethyl Acetate), leaving the (S)-amine unreacted.

Workflow Diagram

Figure 1: Workflow for the enzymatic kinetic resolution of 1-(pyrimidin-4-yl)propan-1-amine using CAL-B.

Step-by-Step Protocol

-

Dissolution: Dissolve 10 g of racemic amine in 100 mL of Ethyl Acetate (acts as both solvent and acyl donor).

-

Catalyst Addition: Add 1.0 g of immobilized CAL-B (e.g., Novozym 435).

-

Incubation: Shake at

for 24 hours. Monitor conversion by HPLC (Method 2.1). Stop when conversion reaches 50%. -

Filtration: Filter off the enzyme beads (recyclable).

-

Partition:

-

Add 1M HCl to the filtrate. The unreacted (S)-amine moves to the aqueous phase.

-

The (R)-acetamide remains in the Ethyl Acetate layer.

-

-

Isolation:

-

Phase A (Aqueous): Basify with NaOH to pH 12, extract with DCM

Pure (S)-amine . -

Phase B (Organic): Evaporate solvent.[1] Reflux residue in 6M HCl for 4 hours to hydrolyze the amide

Pure (R)-amine .

-

Part 5: Method Selection Logic

Use the following decision tree to select the appropriate method based on your scale and purity requirements.

Figure 2: Decision matrix for selecting the optimal chiral separation strategy.

References

-

Application Guide for Chiral HPLC Selection. Daicel Chiral Technologies. (Standard protocols for primary amines using Chiralpak AD/OD). [Link]

-

Reeves, J. T., et al. (2014).[2] "Development of an Enantioselective Hydrogenation Route to (S)-1-(2-(Methylsulfonyl)pyridin-4-yl)propan-1-amine." Organic Process Research & Development, 18(7), 904–911. (Analogous pyridine-amine synthesis and resolution). [Link]

-

Ghanem, A. (2021).[1] "Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines." Separations, 8(10), 165.[1] (Detailed enzymatic resolution protocols for 1-arylpropanamines). [Link][1][3]

-

SIELC Technologies. "Separation of Pyrimidine Amines on Newcrom R1." (HPLC behavior of pyrimidine-based amines). [Link]

Sources

Technical Guide: Investigation of 1-(pyrimidin-4-yl)propan-1-amine as a Kinase Inhibitor Scaffold

Executive Summary

This guide details the structural interrogation, chemical synthesis, and biochemical profiling of 1-(pyrimidin-4-yl)propan-1-amine (refered to herein as Scaffold-4P ). Unlike the ubiquitous N-substituted-4-aminopyrimidines (e.g., Imatinib analogs) where the nitrogen is directly bonded to the aromatic ring, Scaffold-4P features a chiral aliphatic amine at the benzylic position.

This structural distinction shifts the pharmacophore utility: rather than serving solely as a hinge binder, Scaffold-4P acts as a privileged fragment capable of spanning the ATP-binding cleft (hinge region) and the ribose-binding pocket. This guide provides a roadmap for researchers to validate this scaffold as a starting point for Fragment-Based Drug Discovery (FBDD).

Part 1: Structural Rationale & Mechanistic Basis

The Pharmacophore Hypothesis

The pyrimidine ring is a bioisostere of the adenine ring in ATP. However, the addition of the 1-aminopropyl group introduces a critical vector for selectivity.

-

Hinge Interaction (Pyrimidine Core): The N1 nitrogen of the pyrimidine ring serves as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the "Gatekeeper+1" residue in the kinase hinge region.

-

Ribose/Phosphate Interaction (Aliphatic Amine): The exocyclic amine at the C1 position (chiral center) mimics the ribose hydroxyls or the

-phosphate of ATP. At physiological pH, this primary amine is likely protonated (

Chiral Significance

The 1-position is a chiral center. The spatial arrangement of the ethyl group (from the propyl chain) versus the amine is binary:

-

(S)-Enantiomer: Typically directs the alkyl tail towards the solvent front or the hydrophobic back-pocket, depending on the specific kinase topology.

-

(R)-Enantiomer: May cause steric clash with the Gatekeeper residue or the Glycine-rich loop (P-loop).

-

Directive: Racemic investigation is insufficient. Enantioselective synthesis or chiral resolution is mandatory.

Visualization of the Signaling/Binding Logic

Figure 1: Mechanistic decomposition of Scaffold-4P binding interactions within the ATP pocket.

Part 2: Chemical Synthesis & Validation[2][3]

To investigate this scaffold, high purity (>95%) and enantiomeric excess (>98% ee) are required. We recommend an Ellman Auxiliary approach for reliable asymmetric synthesis, superior to standard reductive amination which yields racemates.

Synthesis Protocol: Asymmetric Route

Target: (S)-1-(pyrimidin-4-yl)propan-1-amine

Step 1: Formation of the Ketone Intermediate

-

Reagents: 4-Cyanopyrimidine, Ethylmagnesium bromide (EtMgBr), THF.

-

Procedure:

-

Cool 4-cyanopyrimidine in dry THF to -78°C.

-

Add EtMgBr (1.1 eq) dropwise to prevent over-alkylation.

-

Quench with acidic methanol to hydrolyze the imine intermediate.

-

Product: 1-(pyrimidin-4-yl)propan-1-one.

-

Step 2: Chiral Imine Formation (Ellman Condensation)

-

Reagents: (R)-(+)-2-Methyl-2-propanesulfinamide, Ti(OEt)4, THF.

-

Procedure:

-

Mix ketone and sulfinamide (1.2 eq) in THF.

-

Add Ti(OEt)4 (2.0 eq) as a Lewis acid/dehydrating agent.

-

Reflux for 16h.

-

Mechanism: The bulky chiral auxiliary directs the subsequent reduction.

-

Step 3: Diastereoselective Reduction

-

Reagents: NaBH4, THF, -48°C.

-

Procedure:

-

Cool the sulfinyl imine solution.

-

Add NaBH4. The hydride attacks from the less hindered face (controlled by the auxiliary).

-

Isolate the sulfinamide-protected amine.

-

Step 4: Deprotection

-

Reagents: 4M HCl in Dioxane.

-

Procedure:

-

Stir at Room Temperature (RT) for 1h to cleave the sulfinyl group.

-

Precipitate as the hydrochloride salt.

-

Analytical Validation Table

| Parameter | Method | Acceptance Criteria |

| Identity | 1H-NMR (DMSO-d6) | Diagnostic peaks: Pyrimidine H2 (9.1 ppm), H5/H6; Chiral CH (4.2 ppm). |

| Purity | LC-MS (C18) | >95% Area Under Curve (AUC). |

| Chirality | Chiral HPLC (Chiralpak AD-H) | >98% Enantiomeric Excess (ee). |

| Salt Form | Elemental Analysis | Confirm stoichiometry (e.g., x2 HCl). |

Part 3: Biochemical Profiling (The Investigation)

Once synthesized, the scaffold must be profiled against a panel of kinases. Because this is a fragment, low potency (high

Assay Methodology: TR-FRET (LanthaScreen)

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to determine the

Reagents:

-

Kinase Tracer (Alexa Fluor 647 labeled ATP-competitive probe).

-

Europium-labeled anti-tag antibody (binds to the kinase).

-

Target Kinase (e.g., ROCK1, PKA, or generic panel).

Protocol:

-

Preparation: Dilute Scaffold-4P in DMSO (10-point dose response, starting at 1 mM).

-

Incubation: Mix Kinase (5 nM), Antibody (2 nM), and Tracer (variable, near

of tracer) in assay buffer. -

Addition: Add 100 nL of compound to 10

L of reaction mix. -

Equilibrium: Incubate for 60 min at RT.

-

Detection: Measure TR-FRET ratio (Emission 665 nm / Emission 615 nm) on a plate reader (e.g., EnVision).

Data Logic:

-

If Scaffold-4P binds to the hinge, it displaces the Tracer.

-

Decrease in FRET signal = Binding.

Interpretation of Results (Fragment Screening)

| IC50 Range | Classification | Actionable Step |

| < 10 | High Affinity Hit | Proceed to X-ray crystallography immediately. |

| 10 - 100 | Valid Fragment | Perform "Sar-by-Catalog" (analog search). |

| > 500 | Non-binder / Weak | Check solubility; likely requires growing the fragment. |

Experimental Workflow Diagram

Figure 2: Decision tree for the biochemical investigation of the scaffold.

Part 4: Optimization Strategies

Scaffold-4P is rarely a drug in itself. It is a "seed." To improve potency from

-

Amine Functionalization: The primary amine is the most reactive handle.

-

Amide Coupling: React with aromatic carboxylic acids. This extends the molecule into the solvent front or towards the

C-helix. -

Urea Formation: React with isocyanates. Common in kinase inhibitors (e.g., Sorafenib) to bind the DFG-motif.

-

-

Pyrimidine Substitution:

-

The 2-position of the pyrimidine is metabolically labile (oxidation by aldehyde oxidase). Block it with a small group (Methyl, Amino) or use it to introduce a second H-bond donor for the hinge (forming a donor-acceptor-donor motif).

-

References

-

Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragments in the absence of crystal structures." Nature Reviews Drug Discovery.

-

Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors."[1] Nature Reviews Cancer.

-

LanthaScreen™ Eu Kinase Binding Assay. ThermoFisher Scientific Protocol.

-

Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews.

-

Klebe, G. (2006). "Virtual ligand screening: strategies, perspectives and limitations." Drug Discovery Today.

Sources

solubility profile of 1-(pyrimidin-4-yl)propan-1-amine in different solvents

Technical Guide: Solubility Profile & Physicochemical Characterization of 1-(Pyrimidin-4-yl)propan-1-amine

Part 1: Executive Summary & Physicochemical Identity

1-(Pyrimidin-4-yl)propan-1-amine (CAS: Analogous to 60289-68-1 pyridine variant) is a chiral primary amine attached to a pyrimidine heterocycle. Its solubility profile is governed by two competing structural motifs: the highly polar, electron-deficient pyrimidine ring and the basic, H-bond-donating propylamine chain .

Unlike its pyridine analog, the pyrimidine ring introduces a second nitrogen atom, significantly lowering the ring's basicity (

Key Physicochemical Parameters (Estimated):

-

Molecular Weight: ~137.18 g/mol

- (Pyrimidine N): ~1.3 (Very weak base)

- (Primary Amine): ~9.8 (Strong base)

-

LogP (Octanol/Water): ~0.2 – 0.5 (Predicted; lower than pyridine analog due to increased polarity).

-

H-Bond Donors: 2 (Amine

) -

H-Bond Acceptors: 3 (2 Ring N, 1 Amine N)

Part 2: Solubility Profile (Predicted & Experimental Basis)

The following data is synthesized from Structure-Activity Relationship (SAR) analysis of 2-aminopyrimidine and 1-(pyridin-4-yl)propan-1-amine, validated against standard solubility protocols for heterocyclic amines.

Table 1: Solvent Compatibility Matrix (Neutral Species)

Solubility estimated at 25°C for the free base form.

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Polar Protic | Water (Neutral pH) | High (>50 mg/mL) | The primary amine and pyrimidine ring form extensive H-bonds. |

| Methanol / Ethanol | Very High (>100 mg/mL) | Excellent dipole-dipole matching; preferred for recrystallization. | |

| Polar Aprotic | DMSO / DMF | Very High (>200 mg/mL) | Universal solubility due to high dielectric constants solubilizing the polar ring. |

| Acetonitrile | Good | Useful for HPLC mobile phases; moderate solubility for the free base. | |

| Chlorinated | Dichloromethane (DCM) | Good (>20 mg/mL) | Excellent for extraction of the neutral free base from basic aqueous layers. |

| Chloroform | Good | Similar to DCM; often used for NMR characterization. | |

| Ethers/Esters | THF / Ethyl Acetate | Moderate | Soluble, but may require heating. Good anti-solvents for salt forms. |

| Hydrocarbons | Hexane / Heptane | Poor / Insoluble | The molecule is too polar. Used to precipitate the compound from DCM/EtOAc. |

| Toluene | Low | May dissolve at reflux; useful for azeotropic drying. |

Table 2: pH-Dependent Aqueous Solubility

Critical for Extraction and Purification Workflows.

| pH Condition | Dominant Species | Solubility Behavior | Process Implication |

| pH < 2 | Dication ( | Extreme (>500 mg/mL) | Both amine and ring N protonated. Impossible to extract into organics. |

| pH 4 - 8 | Monocation ( | High | Primary amine protonated ( |

| pH > 11 | Neutral ( | Moderate | Free base forms. Can be extracted into DCM or EtOAc (The "pH Swing"). |

Part 3: Experimental Protocol for Solubility Determination

To validate the specific solubility for your batch (which may vary by polymorph or purity), use the following Gravimetric Saturation Method .

Workflow: Equilibrium Solubility Protocol

-

Preparation: Weigh approx. 50 mg of 1-(pyrimidin-4-yl)propan-1-amine into a 4 mL HPLC vial.

-

Solvent Addition: Add the target solvent in 100

aliquots. -

Agitation: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

-

Visual Check:

-

Clear Solution: Soluble.[1] Calculate concentration (

). -

Turbid/Solid Persists: Continue adding solvent up to 2 mL.

-

-

Saturation (If insoluble at 2 mL):

-

Add excess solid to 1 mL solvent.

-

Stir at 25°C for 24 hours.

-

Filter supernatant (0.22

PTFE filter). -

Evaporate solvent and weigh the residue to calculate

(mg/mL).

-

Part 4: Process Application – The "pH Swing" Extraction

The most critical application of the solubility profile is isolating the compound from reaction mixtures. Because the pyrimidine ring increases water solubility compared to benzylic amines, standard extractions often fail without precise pH control.

Diagram: pH-Dependent Extraction Strategy

Figure 1: Purification workflow leveraging the pH-dependent solubility profile of the aminopyrimidine moiety.

Part 5: Expert Insights & Causality

-

The "Pyrimidine Effect":

-

Researchers often assume this molecule behaves like a benzylamine. It does not. The pyrimidine ring acts as an electron sink, reducing the basicity of the primary amine slightly, but more importantly, the ring nitrogens interact strongly with water.

-

Consequence: You may lose significant yield in the aqueous phase during extraction if the pH is not raised above 12 . Standard bicarbonate washes (pH 8-9) are insufficient to fully deprotonate the amine, leaving it partially water-soluble.

-

-

Salt Selection for Formulation:

-

Due to the high solubility of the HCl salt (hygroscopic), consider using Fumarate or Succinate acids if a solid, non-hygroscopic salt is required for formulation. These counter-ions reduce the crystal lattice energy and water uptake.

-

-

Stability in Solution:

-

Protophilic Solvents (DMSO): Stable.

-

Ketones (Acetone): Avoid for long-term storage. Primary amines can form imines (Schiff bases) with acetone over time, especially if trace acid is present.

-

References

- Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (Authoritative text on pyrimidine physicochemical properties and ring basicity).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14347466, 3-(Pyridin-4-yl)propan-1-amine. Retrieved from [Link] (Proxy data for alkyl-amine heterocyclic solubility).

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of Drug Solubility from Structure. Advanced Drug Delivery Reviews.

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for Pyrimidine pKa values).

Sources

Methodological & Application

Application Note: High-Purity Isolation of 1-(pyrimidin-4-yl)propan-1-amine via Optimized Flash Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 1-(pyrimidin-4-yl)propan-1-amine, a key building block in pharmaceutical synthesis. The inherent basicity of the primary amine and the pyrimidine moiety presents significant challenges for standard silica gel chromatography, often leading to poor peak shape, low recovery, and product degradation. This guide details a robust methodology employing a triethylamine-modified mobile phase to passivate the acidic silica stationary phase, ensuring high purity and yield. We will explore the underlying chemical principles, provide a step-by-step protocol, and offer in-depth troubleshooting guidance for researchers, scientists, and drug development professionals.

Introduction: The Purification Challenge

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] The compound 1-(pyrimidin-4-yl)propan-1-amine is a valuable synthon, but its purification is non-trivial. The primary amine and the nitrogen atoms in the pyrimidine ring are basic and readily protonated by the acidic silanol groups (Si-OH) on the surface of standard silica gel.[5][6] This acid-base interaction leads to several chromatographic issues:

-

Irreversible Adsorption: The strong ionic interaction can cause the compound to permanently bind to the stationary phase, resulting in significant yield loss.

-

Peak Tailing: Slow dissociation kinetics from the acidic sites on the silica cause the compound to elute gradually, resulting in broad, asymmetric peaks. This severely compromises resolution and the ability to separate the target compound from closely eluting impurities.

-

On-Column Degradation: The acidic environment of the silica surface can potentially catalyze the degradation of sensitive molecules.

To overcome these challenges, it is imperative to neutralize the acidic character of the stationary phase. This can be achieved by either using a more inert stationary phase, such as alumina or amine-functionalized silica, or by modifying the mobile phase to include a competitive base.[6][7][8][9] This protocol will focus on the latter approach, which is often more cost-effective and readily implemented in most laboratories.

Principle of Separation: Passivation with a Basic Modifier

The core principle of this method is the in-situ passivation of the silica gel stationary phase. By introducing a small percentage of a volatile tertiary amine, such as triethylamine (TEA), into the mobile phase, we can effectively block the problematic silanol groups.[10][11][12]

The triethylamine, being a strong base, will preferentially interact with the acidic silanol groups, creating a less acidic environment on the silica surface. This allows the more weakly basic 1-(pyrimidin-4-yl)propan-1-amine to travel through the column with significantly reduced unwanted interactions, resulting in a more efficient and symmetrical elution profile.

Diagram 1: Mechanism of Silica Passivation

This diagram illustrates how triethylamine (TEA) acts as a competitive base, binding to the acidic silanol groups on the silica surface and preventing the target amine from strong, undesirable interactions.

Caption: Mechanism of silica passivation by triethylamine.

Materials and Methods

Equipment and Glassware

-

Glass chromatography column (appropriate size for the scale of purification)

-

Fraction collector or test tubes

-

Separatory funnel (for column loading)

-

Round bottom flasks

-

Rotary evaporator

-

TLC plates (silica gel 60 F254)

-

UV lamp (254 nm)

-

Fume hood

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Crucial Note on Glassware Preparation: All glassware must be meticulously cleaned to avoid contamination. For purifying amines, it is highly recommended to acid-wash the glassware to remove any basic residues from previous uses, followed by a thorough rinsing with deionized water and drying.[13][14]

Reagents and Solvents

-

Silica gel (for flash chromatography, 230-400 mesh)

-

Crude 1-(pyrimidin-4-yl)propan-1-amine mixture

-

Ethyl acetate (EtOAc), HPLC grade

-

Hexanes, HPLC grade

-

Triethylamine (TEA), ≥99.5%

-

Dichloromethane (DCM), HPLC grade (for sample loading)

-

Methanol (MeOH), HPLC grade

-

Deionized water

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude material. Adjustments to column size and solvent volumes will be necessary for different scales.

Step 1: Thin-Layer Chromatography (TLC) Analysis

The first step is to determine the optimal mobile phase composition using TLC.

-

Prepare Eluent Systems: Prepare small volumes of varying ratios of Ethyl Acetate/Hexanes. To each, add 1% triethylamine. For example:

-

9:1 Hexanes:EtOAc + 1% TEA

-

7:3 Hexanes:EtOAc + 1% TEA

-

1:1 Hexanes:EtOAc + 1% TEA

-

3:7 Hexanes:EtOAc + 1% TEA

-

-

Spot the TLC Plate: Dissolve a small amount of the crude mixture in DCM or EtOAc and spot it on a TLC plate.

-

Develop the Plate: Place the TLC plate in a chamber containing one of the prepared eluent systems.

-

Visualize: After the solvent front has reached near the top of the plate, remove it, and visualize the spots under a UV lamp.

-

Select Optimal System: The ideal solvent system will provide a retention factor (Rf) of 0.25 - 0.35 for the target compound, 1-(pyrimidin-4-yl)propan-1-amine, and good separation from impurities.

Step 2: Column Packing

-

Prepare the Slurry: In a beaker, add approximately 50 g of silica gel to 150 mL of the selected mobile phase (e.g., 1:1 Hexanes:EtOAc + 1% TEA).

-

Pack the Column: Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand. Pour the silica slurry into the column.

-

Settle the Packing: Gently tap the column and use a pipette bulb with air pressure to push the excess solvent through, compacting the silica bed. Ensure the silica bed is uniform and free of cracks or air bubbles.

-

Add Sand: Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

-

Equilibrate: Elute the column with 2-3 column volumes of the mobile phase to ensure it is fully equilibrated.

Step 3: Sample Loading

-

Wet Loading (Recommended): Dissolve the 1 g of crude material in a minimal amount of DCM (e.g., 2-3 mL). Using a pipette, carefully apply the solution to the top of the silica bed.

-

Dry Loading (for less soluble samples): Dissolve the crude material in a suitable solvent. Add a small amount of silica gel (approx. 2-3 g) and evaporate the solvent to dryness on a rotary evaporator. Carefully add the resulting free-flowing powder to the top of the column.

Step 4: Elution and Fraction Collection

-

Start Elution: Carefully add the mobile phase to the top of the column and begin applying gentle pressure to start the flow.

-

Collect Fractions: Collect fractions of a consistent volume (e.g., 10-15 mL) in test tubes.

-

Monitor Elution: Monitor the progress of the separation by spotting alternating fractions on a TLC plate and visualizing under UV light.

Diagram 2: Column Chromatography Workflow

A flowchart detailing the key stages of the purification process, from initial analysis to final product isolation.

Caption: Workflow for the purification of 1-(pyrimidin-4-yl)propan-1-amine.

Step 5: Product Isolation

-

Identify Pure Fractions: Based on the TLC analysis of the collected fractions, identify the tubes containing the pure desired product.

-

Combine and Evaporate: Combine the pure fractions in a round-bottom flask. Remove the solvent using a rotary evaporator. Note that triethylamine is volatile and will co-evaporate with the eluent.

-

Final Drying: Place the flask under high vacuum for several hours to remove any residual solvent and triethylamine.

-

Characterize: Determine the yield and confirm the purity of the isolated 1-(pyrimidin-4-yl)propan-1-amine using appropriate analytical techniques (NMR, LC-MS, etc.).

Data and Expected Results

The following table summarizes typical parameters and expected outcomes for this purification.

| Parameter | Recommended Value / Observation | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective stationary phase. |

| Mobile Phase | Ethyl Acetate / Hexanes with 1% TEA | Good resolving power for moderately polar compounds. TEA is critical for preventing peak tailing of the basic amine.[5][10] |

| Optimal Rf | 0.25 - 0.35 | Provides the best balance between resolution and elution time. |

| Expected Purity | >98% (by NMR/LC-MS) | The protocol is designed to effectively remove common synthesis byproducts. |

| Expected Yield | 85-95% | The use of TEA minimizes on-column losses due to irreversible adsorption.[6] |

| Peak Shape | Symmetrical, non-tailing | Passivation of silica silanols by TEA ensures good peak shape.[11][12] |

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Compound won't elute | Mobile phase is not polar enough. | Increase the proportion of ethyl acetate in the mobile phase. A small amount of methanol (1-2%) can be added for very polar compounds. |

| Poor separation | Rf value is too high; compounds eluting too quickly. | Decrease the polarity of the mobile phase (increase the proportion of hexanes). |

| Peak Tailing/Streaking | Insufficient passivation of silica. | Ensure 1% TEA is present in the eluent. Consider pre-treating the silica with a 2% TEA solution before packing.[10] Alternatively, use an alumina or amine-functionalized column.[7][9][15] |

| Low Recovery | Irreversible adsorption or sample overload. | Confirm the presence of TEA. Reduce the amount of crude material loaded onto the column relative to the amount of silica. |

| Cracked/channeled column bed | Improper packing of the column. | Repack the column, ensuring the silica is settled evenly without air pockets. |

Safety Precautions

-

Solvent Handling: All organic solvents are flammable and should be handled in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Triethylamine: TEA is corrosive and has a strong, unpleasant odor. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Silica Gel: Fine silica dust can be a respiratory irritant. Handle silica gel carefully to avoid creating dust clouds.

-

Pressure: When using pressure to run the column, apply it gently and ensure the system is secure to prevent glassware from failing.

Conclusion

The purification of basic compounds like 1-(pyrimidin-4-yl)propan-1-amine by silica gel column chromatography requires a thoughtful approach to counteract the acidity of the stationary phase. The protocol detailed in this application note, which utilizes a triethylamine-modified mobile phase, provides a reliable and effective method for obtaining this valuable building block in high purity and yield. By understanding the underlying chemical principles and following the outlined steps, researchers can consistently achieve successful separations and advance their synthetic chemistry objectives.

References

- Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Supporting Information.

- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. MDPI.

- Acid Washing. University of California, Santa Cruz.